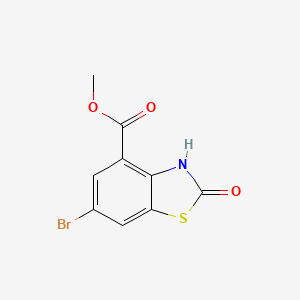

6-Bromo-2-hydroxybenzothiazole-4-carboxylic acid methyl ester

Description

Properties

Molecular Formula |

C9H6BrNO3S |

|---|---|

Molecular Weight |

288.12 g/mol |

IUPAC Name |

methyl 6-bromo-2-oxo-3H-1,3-benzothiazole-4-carboxylate |

InChI |

InChI=1S/C9H6BrNO3S/c1-14-8(12)5-2-4(10)3-6-7(5)11-9(13)15-6/h2-3H,1H3,(H,11,13) |

InChI Key |

RDHGRDIFWRXTNN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)SC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate typically involves the bromination of a benzothiazole precursor followed by esterification. One common method includes the reaction of 2-aminothiophenol with bromoacetic acid under acidic conditions to form the benzothiazole ring. Subsequent bromination and esterification steps yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.

Major Products Formed

Substitution: Formation of amino or thiol derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced benzothiazole derivatives.

Hydrolysis: Formation of 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylic acid.

Scientific Research Applications

Methyl 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Material Science: Utilized in the development of novel materials with specific properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the benzothiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs from Literature

The following table summarizes key structural analogs identified in the literature, highlighting substituent positions and functional groups:

Functional Group Analysis

- Bromine Substituents : Bromine at the 6-position (target compound) vs. 4-position (benzodioxole analog) alters electronic distribution. Bromine in electron-deficient positions may enhance electrophilic substitution reactivity .

- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methoxy groups, which are more lipophilic .

- Ester Positioning : Methyl esters at the 4-position (benzothiazole) vs. 5-position (benzodioxole) influence steric hindrance and interaction with biological targets .

Biological Activity

6-Bromo-2-hydroxybenzothiazole-4-carboxylic acid methyl ester (often referred to as BTA derivative) is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Properties

Benzothiazole derivatives, including this compound, have been extensively studied for their anticancer effects. Research indicates that these compounds exhibit potent cytotoxicity against various cancer cell lines.

The mechanisms through which benzothiazole derivatives exert their anticancer effects include:

- Inhibition of Metalloenzymes : Many benzothiazole derivatives inhibit metalloenzymes such as carbonic anhydrase, which is implicated in tumor growth and metastasis .

- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

- Anti-proliferative Effects : Benzothiazole derivatives demonstrate significant anti-proliferative activity across a range of cancer types, including breast, lung, and colon cancers .

Structure-Activity Relationships (SAR)

The biological activity of benzothiazole derivatives can be influenced by their chemical structure. For instance:

- Substitutions at specific positions on the benzothiazole ring can enhance or diminish cytotoxicity.

- The incorporation of functional groups such as hydroxyl or bromo can significantly affect the compound's ability to interact with biological targets .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various benzothiazole derivatives, including this compound, on several cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound's efficacy was comparable to standard chemotherapeutics .

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 5.0 | Doxorubicin |

| A549 | 4.5 | Cisplatin |

| HeLa | 3.8 | 5-Fluorouracil |

Case Study 2: SAR Analysis

Research on the SAR of benzothiazole derivatives revealed that modifications at the 2-position of the benzothiazole ring significantly enhanced anticancer activity. For example, introducing a bromo group at position 6 increased cytotoxicity against various cancer cell lines compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.